4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole
Overview
Description
4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with diphenyl and hydrazinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole typically involves the Hantzsch reaction. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound in the presence of a base catalyst. The reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Hantzsch reaction under controlled conditions to ensure high yield and purity. This would likely involve optimizing reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities with 4,5-Diphenyl-2-[2-(propan-2-ylidene)hydrazin-1-YL]-1,3-thiazole.
Hydrazone Derivatives: Compounds like phenylhydrazone and isopropylidenehydrazone have similar functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diphenyl and hydrazinylidene groups on the thiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4,5-diphenyl-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-13(2)20-21-18-19-16(14-9-5-3-6-10-14)17(22-18)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMIMUWZRONIPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.